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Introduction

Intracellular pH (pHi) is a tightly regulated parameter crucial for normal cellular function.[1][2]
Disruptions in pHi homeostasis are increasingly recognized as key events in fundamental
cellular processes like apoptosis (programmed cell death) and mitophagy (the selective
degradation of mitochondria by autophagy).[1][3][4] Cytosolic acidification is a known feature of
apoptosis, while the successful fusion of mitochondria with acidic lysosomes is the hallmark of
mitophagy.[1][3] pH-sensitive fluorescent probes have, therefore, become indispensable tools
for elucidating the complex mechanisms of these pathways, offering a dynamic and quantitative
method to monitor these processes in live cells.[5][6]

Application of pH Probes in Studying Apoptosis

Apoptosis is characterized by a series of morphological and biochemical changes, including
cell shrinkage, chromatin condensation, and the activation of caspase enzymes.[7] A growing
body of evidence indicates that a decrease in cytosolic pH, or intracellular acidification, is an
early and significant event in the apoptotic cascade.[1][8] This acidification, typically a drop of
0.3-0.4 pH units, can be triggered by various stimuli, including death receptor activation and
mitochondrial stress.[1] The acidic environment is thought to facilitate the activation of
caspases and endonucleases, key executioners of the apoptotic program.[1][9]

Probes for Monitoring Apoptotic Cytosolic Acidification
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Several fluorescent probes are available for measuring changes in cytosolic pH during
apoptosis. These probes exhibit pH-dependent fluorescence intensity or spectral shifts,
allowing for quantification of pHi.

Excitation/Emissio
Probe Name Type Key Features
n (nm)

Low fluorescence at
neutral pH, bright
fluorescence in acidic

pHrodo™ Red/Green ) Red: ~560 / ~585 ]

Intensity-based environments,

AM Green: ~509 / ~533 o )
providing a high
signal-to-background

ratio.[10]

Ratiometric

N measurement
~490 (pH-sensitive) / o
minimizes effects of

BCECF-AM Ratiometric ~440 (pH-insensitive) )
o probe concentration,
Emission: ~535 )
photobleaching, and
cell volume.
Allows for ratiometric
) ] ~540 / ~580 (dual pH measurements in
SNARF-1 Ratiometric o ) ]
emission) the physiological

range.

Experimental Protocol: Measuring Cytosolic pH
Changes During Apoptosis

This protocol describes the use of pHrodo™ Red AM to monitor intracellular acidification in
HelLa cells undergoing apoptosis induced by Staurosporine (STS).

Materials:
e Hela cells

o DMEM with 10% FBS
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e pHrodo™ Red AM Intracellular pH Indicator (e.g., from Thermo Fisher Scientific)

e PowerLoad™ Concentrate

e Live Cell Imaging Solution (LCIS) or HBSS

o Staurosporine (STS)

e Hoechst 33342 (for nuclear staining)

¢ Fluorescence microscope or high-content imaging system

Procedure:

o Cell Culture: Plate HelLa cells in a suitable imaging dish (e.g., 96-well plate) and grow to 70-
80% confluency.

e Probe Loading:

o Prepare a 2X working solution of pHrodo™ Red AM with PowerLoad™ Concentrate in
Live Cell Imaging Solution.

o Remove the cell culture medium and add an equal volume of the 2X probe working
solution to the cells.

o Incubate for 30 minutes at 37°C, protected from light.[9]

¢ Induction of Apoptosis:

o After incubation, remove the loading solution.

o Add fresh, pre-warmed cell culture medium containing the apoptosis inducer (e.g., 1 uM
Staurosporine). Include a vehicle control (e.g., DMSO).

o For nuclear counterstaining, add Hoechst 33342.

e Image Acquisition:
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o Immediately begin time-lapse imaging using a fluorescence microscope equipped with a
Texas Red or similar filter set.

o Acquire images every 15-30 minutes for 4-8 hours.

o Data Analysis:

o Measure the mean fluorescence intensity of the pHrodo™ Red signal within individual
cells over time.

o An increase in red fluorescence indicates cytosolic acidification, an early event in
apoptosis.[10]

Visualization of Apoptotic Signaling and pH

The following diagram illustrates the central role of cytosolic acidification in the apoptotic
pathway.
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Caption: Role of cytosolic acidification in the apoptotic cascade.

Application of pH Probes in Studying Mitophagy

Mitophagy is the selective removal of damaged or superfluous mitochondria via the autophagic
pathway.[3][4] This quality control mechanism is essential for cellular homeostasis. The process
involves the engulfment of mitochondria into autophagosomes, which then fuse with lysosomes
to form autolysosomes.[3] A key feature of this process is the dramatic pH change experienced
by the mitochondrion as it moves from the relatively alkaline mitochondrial matrix (pH ~8.0) to
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the highly acidic lysosomal lumen (pH ~4.5-5.0).[3] This pH gradient is the basis for many
powerful mitophagy detection assays.

Probes for Monitoring Mitophagy

Probes for mitophagy are often designed to be ratiometric and targeted to the mitochondria.

They change their fluorescence properties upon delivery to the acidic lysosome.

Probe Name Type Principle Key Features
At neutral/alkaline pH
Dual-excitation protein ~ (mitochondria),
) ) with pH-dependent excites at ~440 nm
] Ratiometric o o
mt-Keima ] excitation spectrum. (green). In acidic pH
Fluorescent Protein ]
Resistant to lysosomal  (lysosomes),
proteases.[11][12] excitation shifts to
~586 nm (red).[12][13]
In mitochondria, both
Tandem mCherry- proteins fluoresce
) ] EGFP construct. (yellow/orange). In
) Ratiometric ] ] )
Mito-QC EGFP is acid- lysosomes, EGFP is

Fluorescent Protein

sensitive, while
mCherry is stable.[14]

quenched, leaving
only the red mCherry

signal.

Small-molecule
probes (e.g.,
rhodamine-based)

Intensity-based or

Ratiometric

Designed to
accumulate in
mitochondria and
exhibit a fluorescence
change upon pH drop.
[15]

High sensitivity and
rapid response times.
Can be used for in

Vvivo imaging.[6][15]

Experimental Protocol: Monitoring Mitophagy with mt-
Keima via Flow Cytometry

This protocol provides a quantitative method for measuring mitophagy flux in cells expressing
the mitochondria-targeted, pH-sensitive fluorescent protein Keima (mt-Keima).[12][16]
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Materials:

HeLa cells stably expressing mt-Keima (or other suitable cell line)

o DMEM with 10% FBS

o Mitophagy inducer: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a combination of
Oligomycin and Antimycin A.

» Flow cytometer with 405 nm and 561 nm lasers and appropriate detectors.

e FACS tubes

Procedure:

e Cell Culture and Treatment:

o Plate mt-Keima expressing cells and grow to ~80% confluency.

o Treat cells with a mitophagy inducer (e.g., 10 uM CCCP) for a designated time course
(e.g., 4, 8, 12, or 24 hours). Include a vehicle-treated control group.

e Cell Harvesting:

o Gently wash the cells with PBS.

o Harvest the cells using a hon-enzymatic dissociation solution or gentle trypsinization.

o Transfer cells to FACS tubes and keep them on ice. All analysis must be performed on live
cells as fixation can alter the pH-dependent properties of Keima.[13]

o Flow Cytometry Acquisition:

o Analyze the cells using a flow cytometer.

o Excite the mt-Keima probe with both the 405 nm laser (for neutral/mitochondrial Keima)
and the 561 nm laser (for acidic/lysosomal Keima).

o Collect the emission signals in appropriate detectors (e.g., ~620 nm).
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o Data Analysis:

o Create a bivariate dot plot of the signal from the 561 nm laser (y-axis) versus the signal
from the 405 nm laser (x-axis).

o Establish two gates: a "low mitophagy" gate for control cells (high 405 nm signal) and a
"high mitophagy" gate for cells showing a shift towards a higher 561/405 ratio.[12][16]

o The percentage of cells in the "high mitophagy" gate represents the level of mitophagic
flux in the population.[13][16]

Visualization of Mitophagy Assay Workflow

The diagram below outlines the workflow for detecting mitophagy using a pH-sensitive

mitochondrial probe.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.jove.com/t/58099/sensitive-measurement-mitophagy-flow-cytometry-using-ph-dependent
https://www.researchgate.net/publication/326994097_Sensitive_Measurement_of_Mitophagy_by_Flow_Cytometry_Using_the_pH-dependent_Fluorescent_Reporter_mt-Keima
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126785/
https://www.researchgate.net/publication/326994097_Sensitive_Measurement_of_Mitophagy_by_Flow_Cytometry_Using_the_pH-dependent_Fluorescent_Reporter_mt-Keima
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 1: Cell Preparation

Cells with Mitochondria-
targeted pH Probe

Step 2: Induction

Treat with Mitophagy
Inducer (e.g., CCCP)

Healthy Mitochondria
(pH ~8.0, Neutral Signal)

‘Damage

y

Damaged Mitochondria

Autophagosome Formation

Mitophagosome

Fusion with Lysosome

(pH ~4.5, Acidic Signal)

— o —— —— ————— o —————————————y

Step 4: Detection

(Microscopy or Flow Cytometry)

I
I
I
I
I
Measure Fluorescence Shift :
I
I
I
J

Click to download full resolution via product page

Caption: Experimental workflow for monitoring mitophagy using pH probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: Utilizing pH Probes for Advanced
Study of Apoptosis and Mitophagy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552765#application-of-ph-probes-in-studying-
apoptosis-and-mitophagy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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